Cas no 1152850-55-9 (3-Bromo-6-methyl-1H-indole)
3-Bromo-6-methyl-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-6-methyl-1H-indole
- 1H-Indole, 3-bromo-6-methyl-
- 1H-Indole,3-bromo-6-methyl
- 3-bromanyl-6-methyl-1H-indole
- QC-4318
- DTXSID60655631
- CS-0055863
- AM85489
- 1152850-55-9
- A803403
- AC-27360
- J-512074
- 1H-Indole,3-bromo-6-methyl-
- EN300-1275482
- SCHEMBL8269432
- FT-0716969
- AKOS009345668
-
- Inchi: 1S/C9H8BrN/c1-6-2-3-7-8(10)5-11-9(7)4-6/h2-5,11H,1H3
- InChI Key: NWXSQCPCWUUCDU-UHFFFAOYSA-N
- SMILES: BrC1=CNC2C=C(C)C=CC=21
Computed Properties
- Exact Mass: 208.98400
- Monoisotopic Mass: 208.984
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.8A^2
- XLogP3: 3.1
Experimental Properties
- Density: 1.564
- Boiling Point: 320.403 °C at 760 mmHg
- Flash Point: 147.575 °C
- PSA: 15.79000
- LogP: 3.23880
3-Bromo-6-methyl-1H-indole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromo-6-methyl-1H-indole Pricemore >>
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3-Bromo-6-methyl-1H-indole Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 3-Bromo-6-methyl-1H-indole
3-Bromo-6-methyl-1H-indole: A Comprehensive Overview
3-Bromo-6-methyl-1H-indole (CAS No. 1152850-55-9) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The presence of a bromine atom at the 3-position and a methyl group at the 6-position introduces unique electronic and steric properties, making it a valuable building block for various applications.
The synthesis of 3-bromo-6-methyl-1H-indole involves a combination of nucleophilic aromatic substitution and Friedel-Crafts alkylation reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing reaction times and minimizing byproducts. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the formation of this compound with high yields. These methods are particularly advantageous for large-scale production in pharmaceutical and agrochemical industries.
One of the most promising applications of 3-bromo-6-methyl-1H-indole lies in its role as an intermediate in drug discovery. The indole core is a common structural motif in many bioactive compounds, including antidepressants, antipsychotics, and anticancer agents. The bromine substituent at the 3-position enhances the compound's reactivity, allowing for further functionalization to create diverse libraries of potential drug candidates. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase.
In addition to its pharmacological applications, 3-bromo-6-methyl-1H-indole has found utility in materials science. Its aromaticity and nitrogen content make it a suitable candidate for constructing coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional porosity and stability, making them ideal for gas storage, catalysis, and sensing applications. Researchers have recently explored the use of this compound in constructing MOFs with tailored pore sizes, enabling selective adsorption of guest molecules such as CO2 and CH4.
The electronic properties of 3-bromo-6-methyl-1H-indole also render it useful in organic electronics. The compound's ability to undergo redox reactions makes it a potential candidate for use in organic photovoltaic cells (OPVs) and light-emitting diodes (OLEDs). Recent studies have shown that incorporating this compound into conjugated polymers can enhance charge transport properties, leading to improved device performance. Furthermore, its methyl substituent at the 6-position contributes to planarity and conjugation length, which are critical factors for achieving high carrier mobility.
From an environmental perspective, 3-bromo-6-methyl-1H-indole has been investigated as a precursor for biodegradable polymers. The indole moiety is known to participate in enzymatic reactions under mild conditions, making it an attractive option for sustainable polymer synthesis. Researchers have successfully synthesized biodegradable polymers using this compound as a monomer, demonstrating their potential application in packaging materials and agricultural films.
In conclusion, 3-bromo-6-methyl-1H-indole (CAS No. 1152850-55-9) is a versatile compound with multifaceted applications across various scientific disciplines. Its unique structure enables it to serve as an intermediate in drug discovery, a building block for advanced materials, and a component in sustainable polymer systems. As research continues to uncover new functionalities and applications for this compound, its significance in both academic and industrial settings is expected to grow further.
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